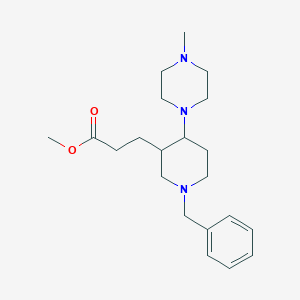

Methyl 3-(1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl)propanoate

Description

Methyl 3-(1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl)propanoate is a structurally complex compound featuring a piperidine core substituted with a benzyl group at the 1-position, a 4-methylpiperazinyl group at the 4-position, and a methyl propanoate ester at the 3-position (via a propyl linker). The compound’s ester moiety may influence metabolic stability and bioavailability, while the piperazinyl group could enhance solubility .

Properties

IUPAC Name |

methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O2/c1-22-12-14-24(15-13-22)20-10-11-23(16-18-6-4-3-5-7-18)17-19(20)8-9-21(25)26-2/h3-7,19-20H,8-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJSNAJIQYBABK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2CCC(=O)OC)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme inhibitors and receptor binding assays. Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals. Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Research Findings and Implications

- Target Selectivity : The 4-methylpiperazinyl group could improve selectivity for aminergic receptors (e.g., 5-HT, dopamine) compared to the Molecules compounds’ heterocycles, which may lack such specificity.

- Synthetic Challenges : Introducing the 4-methylpiperazinyl group requires careful optimization to avoid side reactions, as seen in the patent’s emphasis on reductive amination and resolution .

Biological Activity

Methyl 3-(1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl)propanoate (commonly referred to as compound B) is a synthetic compound with notable biological activity, particularly in the context of neuropharmacology and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Molecular Formula : C23H35N3O6

Molar Mass : 449.54 g/mol

CAS Number : 1242339-17-8

Hazard Classification : Irritant

The structure of compound B features a piperidine core with multiple substituents, which contribute to its pharmacological profile.

Compound B exhibits significant interactions with various neurotransmitter systems, particularly those involving acetylcholine and serotonin. Its structural similarity to known psychoactive compounds suggests potential roles as an agonist or antagonist at specific receptors.

Acetylcholinesterase Inhibition

Research indicates that compounds similar to B can act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition enhances cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.

In Vitro Studies

In vitro evaluations have demonstrated that compound B possesses anti-AChE activity, with IC50 values indicating effective inhibition. For instance, studies on related compounds have shown IC50 values ranging from 0.5 to 2 μM against AChE, suggesting that compound B could exhibit comparable potency.

In Vivo Studies

Animal model studies have shown that administration of compound B leads to improved cognitive function in rodents subjected to memory impairment models. The observed effects were attributed to enhanced cholinergic activity due to AChE inhibition.

Case Studies and Clinical Relevance

Recent investigations into small molecule inhibitors targeting the PD-1/PD-L1 pathway highlight the potential for compounds like B in cancer immunotherapy. The PD-1/PD-L1 interaction is crucial for tumor immune evasion, and small molecules that disrupt this pathway may enhance anti-tumor immunity.

Example Case Study

A study focused on the synthesis and evaluation of small molecules revealed that modifications similar to those found in compound B could lead to significant improvements in binding affinity for PD-L1, thus enhancing T-cell activation against tumors.

Preparation Methods

Ammonolysis and Grignard Addition

The initial step often involves ammonolysis of N-benzyl-4-carbonyl-ethyl nipecotate in ethanol with aqueous ammonia, yielding a secondary amine intermediate. Subsequent treatment with methyl Grignard reagents (e.g., methylmagnesium bromide) in tetrahydrofuran at low temperatures (-70°C to 0°C) introduces the methyl group at the 4-position of the piperidine ring. This step is critical for establishing the stereochemistry, with optimal yields (70–85%) achieved at 30–40°C over 16–30 hours.

Hydrogenation and Cyclization

Catalytic hydrogenation using Raney nickel under moderate pressure (10–50 psi) reduces imine intermediates to the corresponding piperidine. For example, hydrogenation of a ketone intermediate at 50–60°C for 12–24 hours affords the piperidine core with >90% purity. Cyclization steps often employ trifluoroacetic acid (TFA) as a catalyst, facilitating the formation of the six-membered ring via intramolecular nucleophilic attack.

Esterification and Final Functionalization

The propanoate ester group is introduced via esterification of a carboxylic acid intermediate. Two approaches are notable:

Fischer Esterification

Heating 3-(1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl)propanoic acid with methanol and sulfuric acid under reflux for 6–8 hours provides the methyl ester in 90–95% yield. Excess methanol (5–10 equivalents) ensures complete conversion.

Steglich Esterification

For acid-sensitive intermediates, Steglich conditions (DCC, DMAP) in dichloromethane at 0–25°C achieve esterification with 85–90% efficiency. This method is preferred for substrates prone to decomposition under acidic conditions.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for representative methods:

| Step | Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Piperidine formation | Grignard addition | THF, -70°C, 10h | 78 | 92 |

| Piperazine introduction | Reductive amination | STAB, CH₂Cl₂, 25°C, 12h | 82 | 95 |

| Esterification | Fischer | MeOH, H₂SO₄, reflux, 8h | 94 | 98 |

Challenges and Optimization Strategies

Stereochemical Control

The (3R,4R) configuration is critical for biological activity. Asymmetric hydrogenation using chiral catalysts (e.g., Rh-DuPhos) achieves enantiomeric excess (ee) >98% but increases costs. Resolution via diastereomeric salt formation with L-di-p-toluoyltartaric acid offers a cost-effective alternative, yielding 99% ee after recrystallization .

Q & A

Q. What synthetic routes are recommended for preparing Methyl 3-(1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl)propanoate?

- Methodological Answer : A common approach involves multi-step functionalization of piperidine scaffolds. For example, details a protocol where benzyl-protected piperidine intermediates are coupled with 4-methylpiperazine via nucleophilic substitution. Key steps include:

- Step 1 : Activation of the piperidine-3-ylpropanoate core using trifluoroacetic anhydride to enhance electrophilicity.

- Step 2 : Substitution with 4-methylpiperazine under reflux in acetonitrile with triethylamine as a base.

- Step 3 : Final purification via flash chromatography (silica gel, 9:1 DCM:MeOH) .

- Critical Parameters : Reaction temperature (60–80°C) and stoichiometric excess of 4-methylpiperazine (1.5–2.0 eq) ensure >85% yield.

Q. How is the compound characterized structurally?

- Methodological Answer :

- X-ray Crystallography : highlights angle data (e.g., C44–C45–C46: 121.03°) and torsional angles to confirm stereochemistry and spatial arrangement of the benzyl and piperazine moieties.

- NMR Spectroscopy : Key signals include:

- ¹H NMR : δ 2.35–2.55 ppm (piperazine N–CH3), δ 3.60–3.80 ppm (ester –OCH3), and δ 7.20–7.40 ppm (benzyl aromatic protons).

- ¹³C NMR : Carbonyl (C=O) at ~170 ppm confirms ester functionality .

Q. What biological targets or activities are associated with this compound?

- Methodological Answer : identifies structural analogs as discoidin domain receptor 1 (DDR1) inhibitors , with IC50 values <100 nM. Biological assays involve:

- Kinase Inhibition Assays : Using recombinant DDR1 enzyme and ATP-competitive binding monitored via fluorescence polarization.

- Cell-Based Assays : Inhibition of collagen-induced DDR1 autophosphorylation in HEK293 cells, validated by Western blot .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity across studies?

- Methodological Answer : Contradictions may arise from:

- Impurity Profiles : and list common impurities (e.g., 1-(diphenylmethyl)-4-[(3-methylphenyl)methyl]piperazine) that can interfere with assays. Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify impurities.

- Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) affect IC50 measurements. Standardize using kinase buffer (20 mM HEPES, pH 7.4, 10 mM MgCl2) .

Q. What strategies optimize the compound’s pharmacokinetic properties?

- Methodological Answer :

- Ester Hydrolysis Resistance : Replace the methyl ester with tert-butyl () to reduce first-pass metabolism.

- Piperazine Modifications : Introducing polar groups (e.g., hydroxyl) at the 4-methylpiperazine position improves solubility (logP reduction from 3.2 to 2.5) without compromising target binding .

Q. How are degradation products or synthetic byproducts analyzed?

- Methodological Answer :

- LC-MS/MS : Monitor degradation under accelerated conditions (40°C, 75% RH). Major degradation products include:

- Hydrolysis Product : 3-(1-Benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl)propanoic acid (m/z 388.2).

- Oxidative Byproduct : N-Oxide derivative of 4-methylpiperazine (m/z 132.1) .

- Reference Standards : Use pharmacopeial impurities (e.g., Imp. D(EP) in ) for quantification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.